Cas no 2228245-25-6 (1-(5-nitrothiophen-2-yl)cyclopropylmethanol)

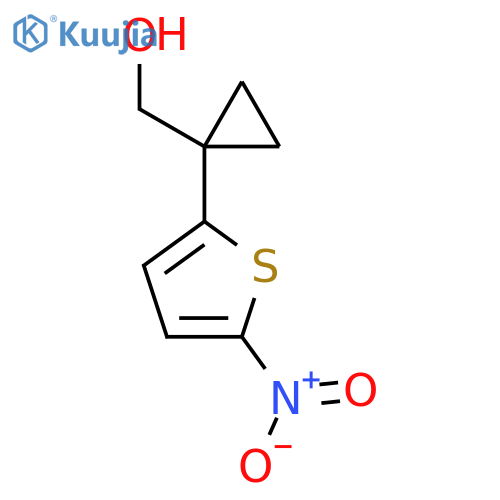

2228245-25-6 structure

商品名:1-(5-nitrothiophen-2-yl)cyclopropylmethanol

1-(5-nitrothiophen-2-yl)cyclopropylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(5-nitrothiophen-2-yl)cyclopropylmethanol

- EN300-1815051

- [1-(5-nitrothiophen-2-yl)cyclopropyl]methanol

- 2228245-25-6

-

- インチ: 1S/C8H9NO3S/c10-5-8(3-4-8)6-1-2-7(13-6)9(11)12/h1-2,10H,3-5H2

- InChIKey: OXEBTZSZSJVLOK-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C1(CO)CC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 199.03031432g/mol

- どういたいしつりょう: 199.03031432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 94.3Ų

1-(5-nitrothiophen-2-yl)cyclopropylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815051-0.25g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 0.25g |

$1328.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-5.0g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 5g |

$4184.0 | 2023-06-04 | ||

| Enamine | EN300-1815051-0.05g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 0.05g |

$1212.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-2.5g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 2.5g |

$2828.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-1.0g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 1g |

$1442.0 | 2023-06-04 | ||

| Enamine | EN300-1815051-0.5g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 0.5g |

$1385.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-10.0g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 10g |

$6205.0 | 2023-06-04 | ||

| Enamine | EN300-1815051-10g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 10g |

$6205.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-5g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 5g |

$4184.0 | 2023-09-19 | ||

| Enamine | EN300-1815051-0.1g |

[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |

2228245-25-6 | 0.1g |

$1269.0 | 2023-09-19 |

1-(5-nitrothiophen-2-yl)cyclopropylmethanol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

2228245-25-6 (1-(5-nitrothiophen-2-yl)cyclopropylmethanol) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量